molecular formula C20H15FO3 B5869979 phenyl 2-[(4-fluorobenzyl)oxy]benzoate

phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Cat. No.: B5869979
M. Wt: 322.3 g/mol
InChI Key: MNHLTFFIXSOWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate is a synthetic fluorinated benzoate ester of interest in medicinal chemistry and chemical biology research. As a derivative of phenyl benzoate, this compound features a 4-fluorobenzyl group, a modification known to fine-tune the physicochemical properties of bioactive molecules, including metabolic stability and binding affinity . Such fluorinated aromatic esters serve as valuable intermediates and core scaffolds in the development of pharmacologically active compounds . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. The benzoate core is a privileged structure found in numerous bioactive compounds, and the incorporation of a fluorine atom is a established strategy in rational drug design . The fluorine atom can influence the molecule's electronic distribution, lipophilicity, and overall bioavailability, making it a crucial tool for optimizing lead compounds in drug discovery campaigns . Furthermore, the ester and ether functionalities present in its structure offer handles for further chemical modification, such as hydrolysis or conjugation, enabling its use in probe development and structure-activity relationship (SAR) studies . Researchers exploring novel ligands for various biological targets, including enzymes and receptors, may find this fluorinated scaffold particularly useful . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

phenyl 2-[(4-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-16-12-10-15(11-13-16)14-23-19-9-5-4-8-18(19)20(22)24-17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHLTFFIXSOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis and Structural Validation of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Development

Executive Summary & Molecule Analysis

Target Molecule: Phenyl 2-[(4-fluorobenzyl)oxy]benzoate Chemical Class: Salicylate Derivative / Diaryl Ether Ester Molecular Formula:


Molecular Weight:  322.33  g/mol 

This guide details the convergent synthesis of this compound. This molecule features two critical linkages: a phenyl ester and a phenolic ether . The synthesis is non-trivial due to the potential for transesterification and the poor nucleophilicity of phenol compared to aliphatic alcohols.

The strategy outlined below prioritizes regiocontrol by installing the ether linkage before the ester formation, preventing competitive O-alkylation of the carboxylate.

Retrosynthetic Analysis

The disconnection approach reveals two primary precursors: Salicylic acid (as the scaffold) and 4-Fluorobenzyl bromide (electrophile).

Retrosynthesis Target Target: This compound Disconnection1 Disconnection A: Ester Hydrolysis Target->Disconnection1 Intermediate Intermediate: 2-[(4-fluorobenzyl)oxy]benzoic acid Disconnection1->Intermediate Phenol Phenol Disconnection1->Phenol Disconnection2 Disconnection B: Ether Cleavage Intermediate->Disconnection2 Start1 Starting Material 1: Methyl Salicylate Disconnection2->Start1 Start2 Starting Material 2: 4-Fluorobenzyl Bromide Disconnection2->Start2

Figure 1: Retrosynthetic tree illustrating the convergent strategy. Disconnection A (Ester) is performed last to avoid side reactions during alkylation.

Experimental Workflow Design

The synthesis is divided into three distinct phases to ensure high purity and yield.

Phase 1: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenolic hydroxyl group. Rationale: We use Methyl Salicylate rather than salicylic acid. Alkylating salicylic acid directly requires 2 equivalents of base and often leads to mixtures of ester/ether products. Methyl salicylate protects the carboxyl group, ensuring alkylation occurs only at the phenol.

Phase 2: Saponification

Objective: Hydrolysis of the methyl ester to the free benzoic acid derivative. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures, allowing for a homogeneous reaction that proceeds rapidly at ambient temperature.

Phase 3: Phenyl Esterification (Acyl Chloride Method)

Objective: Coupling the acid with phenol. Rationale: Phenols are poor nucleophiles. Standard Fischer esterification (acid + alcohol


 ester + water) fails because the equilibrium does not favor the phenyl ester. We must activate the acid.
  • Selected Method: Oxalyl Chloride / DMF (cat.)

    
     Acid Chloride .
    
  • Why: This generates the highly reactive acid chloride intermediate. Subsequent reaction with phenol in the presence of a base (Pyridine or

    
    ) drives the reaction to completion irreversibly. This is superior to DCC coupling (Steglich) for scale-up as it avoids the formation of difficult-to-remove urea byproducts.
    

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-[(4-fluorobenzyl)oxy]benzoate
  • Reagents:

    • Methyl Salicylate (1.0 equiv, 15.2 g, 100 mmol)

    • 4-Fluorobenzyl bromide (1.1 equiv, 20.8 g, 110 mmol)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv, 27.6 g)
      
    • Potassium Iodide (KI), catalytic (0.1 equiv)

    • Solvent: Acetone (reagent grade) or DMF (anhydrous). Note: Acetone is easier to remove; DMF is faster.

  • Procedure:

    • Charge a 500 mL round-bottom flask with Methyl Salicylate and Acetone (200 mL).

    • Add

      
       and catalytic KI. Stir to suspend.
      
    • Add 4-Fluorobenzyl bromide dropwise over 10 minutes.

    • Heat the mixture to reflux (

      
      ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).
      
    • Work-up: Cool to room temperature. Filter off inorganic salts (

      
      ). Concentrate the filtrate under reduced pressure.
      
    • Dissolve residue in EtOAc, wash with water (

      
      ), then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from cold Hexane/EtOH or use as crude if purity >95% by NMR.

Step 2: Hydrolysis to 2-[(4-fluorobenzyl)oxy]benzoic acid
  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 equiv)
      
    • Solvent: THF : Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF. Add the solution of LiOH in water.

    • Stir vigorously at

      
       for 4 hours.
      
    • Work-up: Evaporate THF under reduced pressure. The aqueous residue will contain the carboxylate salt.

    • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl until pH

      
       1-2. The product will precipitate as a white solid.
      
    • Filter the solid, wash with cold water, and dry in a vacuum oven at

      
       overnight.
      
Step 3: Formation of this compound
  • Reagents:

    • 2-[(4-fluorobenzyl)oxy]benzoic acid (1.0 equiv, 10 mmol)

    • Oxalyl Chloride (1.2 equiv, 12 mmol)

    • DMF (anhydrous, 2-3 drops)

    • Phenol (1.1 equiv, 11 mmol)

    • Triethylamine (

      
      ) (2.5 equiv)
      
    • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Procedure:

    • Activation: Dissolve the benzoic acid derivative in anhydrous DCM (50 mL) under Nitrogen. Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at

      
      . Allow to warm to room temperature and stir for 2 hours (gas evolution will cease).
      
    • Optional: Evaporate solvent/excess oxalyl chloride and redissolve in fresh DCM to remove HCl, ensuring a cleaner coupling.

    • Coupling: To the acid chloride solution at

      
      , add the Phenol followed slowly by 
      
      
      
      . The reaction is exothermic.
    • Stir at room temperature for 4 hours.

    • Work-up: Quench with saturated

      
       solution. Extract with DCM.[1][2]
      
    • Wash organic layer with 1M HCl (to remove unreacted amine), then 1M NaOH (critical: removes unreacted Phenol), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Final Purification: Flash Column Chromatography (

      
      , Hexane:EtOAc gradient 95:5 to 90:10).
      

Workflow Step1 Step 1: Etherification (Me-Salicylate + R-Br) Step2 Step 2: Hydrolysis (LiOH / THF:H2O) Step1->Step2 >90% Yield Step3a Step 3a: Activation (Oxalyl Chloride -> Acid Cl) Step2->Step3a Dry Intermediate Step3b Step 3b: Coupling (Phenol + Et3N) Step3a->Step3b In situ Final Pure Target (Recrystallization/Column) Step3b->Final

Figure 2: Process flow for the convergent synthesis.

Characterization & Structural Validation[3][4]

The following data represents the expected spectral signatures for This compound .

H NMR (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.05 dd (

)
1HAr-H (Benzoate C6)Ortho to Carbonyl (Deshielded)
7.55 - 7.48 m1HAr-H (Benzoate C4)Para to Ether
7.45 - 7.35 m4HAr-H (Phenol ester + F-Bn)Overlapping aromatic signals
7.28 - 7.15 m3HAr-H (Phenol ester)Meta/Para protons of phenyl ester
7.10 - 7.00 m4HAr-H (Benzoate C3/C5 + F-Bn)Ortho to Ether + Ortho to Fluorine
5.18 s2H

Diagnostic Benzylic Singlet
C NMR (100 MHz, )
  • Carbonyl: ~164.5 ppm (Ester

    
    )
    
  • Aromatic C-F: ~162.5 ppm (d,

    
    ) - Definitive proof of Fluorine incorporation. 
    
  • Aromatic C-O: ~158.0 ppm (Benzoate C2), ~151.0 ppm (Phenyl ester ipso).

  • Benzylic Carbon: ~70.5 ppm (

    
    ).
    
IR Spectroscopy (ATR)[5]
  • 
     (Ester):  1735–1745 
    
    
    
    (Phenyl esters appear at higher wavenumbers than alkyl esters).
  • 
     (Ether):  1240–1260 
    
    
    
    (Strong aryl alkyl ether stretch).

Critical Troubleshooting & Safety

Experimental Pitfalls
  • Phenol Removal: Excess phenol in Step 3 is difficult to remove by column chromatography due to streaking.

    • Solution: The 1M NaOH wash in the work-up is mandatory . It converts unreacted phenol to water-soluble sodium phenoxide, removing it from the organic layer.

  • Hydrolysis of Phenyl Ester: Phenyl esters are more labile (reactive) than methyl esters. Avoid prolonged exposure to strong bases during the final work-up.

  • Lachrymator Warning: 4-Fluorobenzyl bromide is a lachrymator (tear gas agent). All handling in Step 1 must occur in a functioning fume hood.

Alternative Coupling (Steglich)

If the Acid Chloride method causes degradation, use Steglich Esterification :

  • Reagents: Acid (1.0 eq), Phenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq) in DCM.

  • Note: This forms Dicyclohexylurea (DCU) as a white precipitate. Filter this off before work-up. This method is milder but requires careful purification to remove traces of urea.

References

  • Williamson Ether Synthesis (General Protocol)
  • Steglich Esterification (Mechanism & Application)

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3] Chem. Int. Ed.1978 , 17, 522-524.[3]

  • Synthesis of Phenyl Esters via Acid Chlorides

    • Lashari, H. M.[4] "Synthesis of Phenyl Benzoate." Scribd / Dept of Pharmacognosy, U.O.S.[4] (Demonstrates Schotten-Baumann/Acid Chloride utility for phenyl esters).

  • Characterization of Benzoate Derivatives

    • "Benzyl Benzoate 1H NMR Spectrum." ChemicalBook. (Used as a baseline for chemical shift prediction of the benzoate core).

Sources

Spectroscopic Characterization of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic profile of phenyl 2-[(4-fluorobenzyl)oxy]benzoate. While direct experimental data for this specific molecule is not prevalent in publicly accessible databases, this document, grounded in established principles of spectroscopy and data from structurally analogous compounds, offers a robust framework for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both predicted spectral data and the underlying scientific rationale for these predictions. Furthermore, standardized protocols for acquiring such data are detailed to ensure methodological rigor.

Introduction: The Structural Significance of this compound

This compound is a unique molecule combining a phenyl benzoate core with a 4-fluorobenzyl ether linkage. The phenyl benzoate moiety is a common scaffold in medicinal chemistry and materials science[1]. The introduction of a flexible ether linkage and a fluorinated aromatic ring can significantly influence the molecule's conformational properties, electronic distribution, and potential biological activity. Fluorine, in particular, is a bioisostere for hydrogen that can alter metabolic stability, binding affinity, and lipophilicity.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such a synthesized compound. This guide provides the expected spectroscopic signatures to aid researchers in this critical analytical step.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted chemical shifts are based on the analysis of phenyl benzoate and related substituted aromatic compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple aromatic systems. The predicted chemical shifts (δ) in parts per million (ppm) are as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6'~8.0 - 8.2dd~7.8, 1.8Deshielded by the anisotropic effect of the carbonyl group.
H-3', H-4', H-5'~7.2 - 7.6m-Complex multiplet arising from the protons on the benzoate ring.
H-2, H-6 (Phenyl ring)~7.4 - 7.5t~7.9Protons on the phenyl ester group.
H-4 (Phenyl ring)~7.2 - 7.3t~7.4Proton on the phenyl ester group.
H-3, H-5 (Phenyl ring)~7.1 - 7.2d~8.0Protons on the phenyl ester group.
H-2'', H-6'' (Fluorobenzyl)~7.3 - 7.4dd~8.5, 5.5Protons ortho to the fluorine atom, showing coupling to both the adjacent proton and fluorine.
H-3'', H-5'' (Fluorobenzyl)~7.0 - 7.1t~8.7Protons meta to the fluorine atom.
-O-CH₂-~5.2s-Methylene protons of the benzyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~165 - 167Carbonyl carbon of the ester.
C-F~161 - 164 (d, ¹JCF ≈ 245 Hz)Carbon directly attached to fluorine, showing a large one-bond coupling constant.
C-1'~151Quaternary carbon of the benzoate ring attached to the ether oxygen.
C-1 (Phenyl ring)~150Quaternary carbon of the phenyl ester group.
C-1''~132 (d, ⁴JCF ≈ 3 Hz)Quaternary carbon of the 4-fluorobenzyl group.
Aromatic CHs~115 - 134Aromatic carbons, with those on the fluorobenzyl ring showing C-F coupling.
-O-CH₂-~70Methylene carbon of the benzyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key absorption bands are based on data for phenyl benzoate and general IR correlation tables[2][3].

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~2950 - 2850WeakAliphatic C-H stretching (-CH₂-)
~1735 - 1715StrongC=O stretching of the ester
~1600, ~1500, ~1450Medium-StrongAromatic C=C ring stretching
~1270 - 1200StrongC-O stretching of the ester
~1230 - 1210StrongAsymmetric C-O-C stretching of the ether
~1100 - 1000StrongC-F stretching
~1050 - 1020MediumSymmetric C-O-C stretching of the ether
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Predicted Molecular Ion (M⁺•): m/z = 322.1056 (for C₂₀H₁₅FO₃)

Predicted Fragmentation Pathway

The molecule is expected to undergo fragmentation at the ester and ether linkages.

G M [C₂₀H₁₅FO₃]⁺• m/z = 322 F1 [C₇H₆F]⁺ m/z = 109 M->F1 α-cleavage F2 [C₁₃H₉O₃]⁺ m/z = 213 M->F2 Loss of C₇H₆F F3 [C₆H₅O]⁺ m/z = 93 M->F3 Loss of C₁₄H₁₀FO₂ F4 [C₁₄H₁₀FO₂]⁺ m/z = 229 M->F4 Loss of C₆H₅O

Figure 1: Predicted major fragmentation pathways for this compound.

  • Key Fragment Ions:

    • m/z = 109: Corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺), a very stable and likely abundant fragment.

    • m/z = 213: Resulting from the loss of the 4-fluorobenzyl radical.

    • m/z = 93: Corresponding to the phenoxy cation.

    • m/z = 229: Resulting from the loss of the phenoxy radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on sound scientific principles and comparisons with structurally related molecules. The detailed experimental protocols offer a standardized approach for researchers to obtain and verify the spectroscopic data for this compound. This document serves as a valuable resource for the synthesis, characterization, and quality control of this compound in various scientific and industrial applications.

References

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl benzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010254 Phenyl Benzoate. Retrieved from [Link]

  • University of the West Indies, Mona. (2006). IR interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoyloxy)phenyl benzoate. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]

  • ResearchGate. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PHENYL BENZOATE. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 1-8. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. Retrieved from [Link]

Sources

"phenyl 2-[(4-fluorobenzyl)oxy]benzoate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile & Therapeutic Potential

Executive Summary

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate (herein referred to as PFB-OB ) represents a lipophilic prodrug architecture designed to deliver a metabolically stable salicylate derivative. Structurally, it combines the analgesic/antiseptic backbone of phenyl salicylate (Salol) with a 4-fluorobenzyl ether moiety at the ortho position.

This modification serves two critical medicinal chemistry functions:

  • Metabolic Blockade: The 4-fluoro substitution on the benzyl ring prevents rapid para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the active metabolite compared to non-fluorinated analogs.

  • Prodrug Activation: The phenyl ester linkage ensures high lipophilicity (LogP > 4.5) for dermal or intestinal absorption, followed by rapid esterase-mediated hydrolysis to release the active pharmacophore, 2-[(4-fluorobenzyl)oxy]benzoic acid , and phenol.

This guide outlines the compound's predicted biological activity, focusing on anti-inflammatory , antimicrobial , and antiproliferative pathways, supported by Structure-Activity Relationship (SAR) data of homologous salicylates.

Chemical Architecture & Physicochemical Properties

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C20H15FO3

  • Core Scaffold: Salicylate ester (Phenyl benzoate derivative)

  • Key Functional Groups: Phenyl ester (labile), Ether linkage (stable), 4-Fluoroaryl (metabolic blocker).

Predicted Physicochemical Profile:

Property Value (Predicted) Implication
Molecular Weight 322.33 g/mol Optimal for oral/transdermal bioavailability (< 500 Da).
LogP (Octanol/Water) 5.2 ± 0.4 Highly lipophilic; excellent membrane permeability but requires formulation aid (e.g., lipid carrier).
TPSA 35.5 Ų High blood-brain barrier (BBB) penetration potential.

| Rotatable Bonds | 6 | Moderate flexibility, allowing induced fit in enzyme active sites (e.g., COX-2). |

Mechanism of Action (MOA) & Signaling Pathways

The biological activity of PFB-OB is biphasic: Phase I involves the intact molecule acting as a lipophilic carrier, while Phase II involves the release of active metabolites.

3.1 Metabolic Activation (The Prodrug Strategy)

Upon systemic entry, PFB-OB acts as a substrate for Carboxylesterases (CES1/CES2), primarily in the liver and small intestine.

  • Reaction: Hydrolysis of the phenyl ester.[1]

  • Products:

    • Phenol: A weak antiseptic with known toxicity at high concentrations (limiting the maximum dose of PFB-OB).

    • 2-[(4-fluorobenzyl)oxy]benzoic acid (Active Metabolite): This molecule retains the salicylate core but is "capped" at the 2-OH position, altering its selectivity.

3.2 Target Engagement: Anti-Inflammatory (COX Modulation)

Unlike Aspirin (acetylsalicylic acid) which acetylates COX enzymes, O-benzyl salicylates act as competitive reversible inhibitors. The bulky 4-fluorobenzyl group at the ortho position creates steric hindrance that disfavors binding to the narrow channel of COX-1, potentially shifting selectivity toward the larger hydrophobic pocket of COX-2 . This suggests an NSAID profile with reduced gastric toxicity.

3.3 Target Engagement: Antimicrobial & Antiproliferative
  • Antimicrobial: Lipophilic O-benzyl salicylates disrupt the cell membrane integrity of Gram-positive bacteria (e.g., S. aureus). The 4-F group enhances interaction with lipid bilayers.

  • Antiproliferative (STAT3): Analogs of O-benzyl salicylates have been shown to inhibit STAT3 phosphorylation in breast cancer lines (MCF-7), inducing apoptosis.

3.4 Pathway Visualization

The following diagram illustrates the metabolic activation and downstream signaling effects.

MOA_Pathway PFB_OB PFB-OB (Prodrug) (Lipophilic Carrier) CES Carboxylesterases (CES1/CES2) PFB_OB->CES Substrate Phenol Phenol (Antiseptic/Toxic) CES->Phenol Hydrolysis Active_Met 2-[(4-fluorobenzyl)oxy]benzoic acid (Active Pharmacophore) CES->Active_Met Release COX2 COX-2 Inhibition (Anti-inflammatory) Active_Met->COX2 Steric fit (Low COX-1 affinity) Membrane Bacterial Membrane Disruption (Gram+) Active_Met->Membrane Lipophilic Insertion STAT3 STAT3 Signaling Blockade (Anticancer) Active_Met->STAT3 Inhibition

Figure 1: Metabolic activation of PFB-OB and divergent pharmacological pathways of its active metabolite.

Experimental Validation Protocols

To confirm the theoretical profile of PFB-OB, the following self-validating experimental workflows are recommended.

4.1 Protocol A: In Vitro Hydrolysis Kinetics

Objective: Determine the half-life (


) of the prodrug in plasma to verify rapid activation.
  • Preparation: Dissolve PFB-OB in DMSO (stock 10 mM).

  • Incubation: Spike human plasma (pooled) with PFB-OB to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add 300 µL ice-cold acetonitrile (with internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: Monitor the disappearance of PFB-OB (m/z 322) and appearance of the acid metabolite (m/z 246).

    • Success Criteria:

      
       conversion within 60 minutes indicates effective prodrug design.
      
4.2 Protocol B: Antimicrobial MIC Determination

Objective: Assess efficacy against S. aureus (Gram+) vs. E. coli (Gram-).

  • Culture: Grow bacteria to mid-log phase in Mueller-Hinton broth.

  • Dilution: Prepare serial 2-fold dilutions of PFB-OB (range: 0.5 – 128 µg/mL) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL to each well.
    
  • Control: Use Ampicillin (positive) and DMSO (vehicle negative).

  • Readout: Incubate 24h at 37°C. Measure OD600.

  • Validation:

    • Expected Result: MIC < 10 µg/mL for S. aureus confirms membrane-disrupting potential of the O-benzyl salicylate core. High MIC for E. coli is expected due to the outer membrane barrier.

4.3 Protocol C: COX-1 vs. COX-2 Selectivity Screening

Objective: Quantify the "Steric Shift" hypothesis.

  • Assay System: Use purified ovine COX-1 and recombinant human COX-2 enzymes (commercial fluorometric inhibitor screening kits).

  • Substrate: Arachidonic acid (100 µM).

  • Inhibitor: Pre-incubate enzymes with the Active Metabolite (not the prodrug) at concentrations 0.1 nM – 10 µM for 10 min.

  • Detection: Measure Prostaglandin F2

    
     production via ELISA or fluorescence probe (ADHP).
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: Ratio of IC50(COX-1) / IC50(COX-2) > 10 indicates COX-2 selectivity.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the structural components of PFB-OB to their specific biological functions, providing a rationale for future analog design.

SAR_Map Core PFB-OB Core Structure PhenylEster Phenyl Ester (Prodrug Moiety) Core->PhenylEster Benzoate Benzoate Scaffold (Pharmacophore) Core->Benzoate EtherLink Ether Linkage (Stability) Core->EtherLink FluoroBenzyl 4-Fluorobenzyl Group (Metabolic Shield) Core->FluoroBenzyl Lipophilicity Increases LogP (Dermal/GI Absorption) PhenylEster->Lipophilicity Hydrolysis Releases Phenol + Acid PhenylEster->Hydrolysis Binding COX-2 Pocket Filling Benzoate->Binding FluoroBenzyl->Binding Steric Bulk HalfLife Blocks para-oxidation (Extends t1/2) FluoroBenzyl->HalfLife

Figure 2: Structure-Activity Relationship (SAR) mapping of PFB-OB.

References
  • Estrogenic and Antiproliferative Activity of Benzyl Salicylates: Charles, A. K., & Darbre, P. D. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology.

  • Metabolism of Phenyl Salicylates: Inoue, K., et al. (2015).[1] Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues.[1] Food and Chemical Toxicology.

  • Antimicrobial Activity of O-Benzyl Derivatives: Pánek, J., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry.

  • STAT3 Inhibition by Benzyloxyphenyl Derivatives: Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry.

  • Plant Immunity & Salicylate Metabolism (Benzoate analogs): Strawn, M. A., et al. (2007). Metabolism of salicylic acid and its derivatives in plants. Annual Review of Phytopathology.

Sources

"phenyl 2-[(4-fluorobenzyl)oxy]benzoate" structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenyl 2-[(4-fluorobenzyl)oxy]benzoate: Structural Analogues and Derivatives in Drug Discovery

Abstract

The 2-(benzyloxy)benzoic acid scaffold and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This technical guide focuses on the core molecule, this compound, providing a comprehensive exploration of its structural analogues and derivatives. We will delve into rational synthetic strategies, elucidate key structure-activity relationships (SAR), and present detailed experimental protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.

Introduction: The Phenyl 2-(Benzyloxy)benzoate Core

The phenyl 2-(benzyloxy)benzoate core is a privileged scaffold in medicinal chemistry. It combines a benzoic acid ester with a benzyloxy ether, creating a three-dimensional structure that can be readily modified to interact with a variety of biological targets. The ester and ether linkages provide metabolic handles, while the aromatic rings offer platforms for substitution to fine-tune physicochemical properties and biological activity. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the benzyloxy group adds a layer of conformational flexibility and lipophilicity that can enhance cell permeability and target engagement.

The specific focus of this guide, this compound, incorporates a fluorine atom on the benzyl moiety. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability[1]. The 4-fluoro substitution pattern, in particular, has been shown to be advantageous in several classes of biologically active molecules[2]. This guide will explore how modifications to this core structure can lead to the development of potent and selective therapeutic candidates.

Synthetic Strategies for Analogue Development

The synthesis of this compound and its analogues can be achieved through a convergent approach, typically involving two key steps: Williamson ether synthesis to form the benzyloxy linkage, followed by esterification of the resulting benzoic acid.

General Synthetic Pathway

The general synthetic route commences with a suitably substituted salicylic acid derivative and a substituted benzyl halide. The phenolic hydroxyl group of the salicylic acid is deprotonated with a base, and the resulting phenoxide undergoes nucleophilic substitution with the benzyl halide to form the 2-(benzyloxy)benzoic acid intermediate. Subsequent esterification with a phenol or a substituted phenol yields the final product.

Synthetic Pathway cluster_0 Williamson Ether Synthesis cluster_1 Esterification Salicylic_Acid_Derivative Substituted Salicylic Acid Intermediate 2-(Benzyloxy)benzoic Acid Derivative Salicylic_Acid_Derivative->Intermediate 1. Base 2. Benzyl Halide Base Base (e.g., K2CO3, NaH) Benzyl_Halide Substituted Benzyl Halide Final_Product Phenyl 2-(Benzyloxy)benzoate Analogue Intermediate->Final_Product Phenol, Coupling Agent Phenol Substituted Phenol Coupling_Agent Coupling Agent (e.g., DCC, EDC) or Acid Chloride Formation

Caption: General synthetic scheme for phenyl 2-(benzyloxy)benzoate analogues.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can be readily adapted for the synthesis of its analogues by selecting the appropriate starting materials.

Step 1: Synthesis of 2-[(4-fluorobenzyl)oxy]benzoic acid

  • To a solution of salicylic acid (1.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.89 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution with 2N HCl to pH 2-3, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-[(4-fluorobenzyl)oxy]benzoic acid.

Step 2: Synthesis of this compound

  • To a solution of 2-[(4-fluorobenzyl)oxy]benzoic acid (2.46 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0°C, add phenol (0.94 g, 10 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Structure-Activity Relationships (SAR)

The biological activity of phenyl 2-(benzyloxy)benzoate analogues can be systematically modulated by making structural modifications at three key positions: the phenyl benzoate ring (Ring A), the central benzoic acid core (Ring B), and the benzyl group (Ring C).

SAR_Model cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core This compound Ring_A Ring A (Phenyl Ester) - Electron-donating/withdrawing groups - Heterocyclic replacements Ring_B Ring B (Benzoate Core) - Substitution pattern (ortho, meta, para) - Isosteric replacements Ring_C Ring C (Benzyl Group) - Halogen substitutions (F, Cl, Br) - Alkyl, alkoxy groups - Positional isomers Potency Potency Ring_A->Potency Selectivity Selectivity Ring_A->Selectivity Ring_B->Potency ADME ADME Properties (Metabolic Stability, Permeability) Ring_B->ADME Ring_C->Potency Ring_C->ADME

Caption: Structure-activity relationship model for phenyl 2-(benzyloxy)benzoate analogues.

Modifications to the Phenyl Benzoate Ring (Ring A)

Substituents on the phenyl ester ring can significantly impact the compound's interaction with the target protein. Electron-withdrawing groups, such as nitro or trifluoromethyl, can enhance potency in some cases, potentially through increased hydrogen bonding or dipole interactions[3]. Conversely, electron-donating groups like methoxy or methyl may improve lipophilicity and cell permeability.

Modifications to the Benzoate Core (Ring B)

The substitution pattern on the central benzoic acid core is critical. While this guide focuses on the 2-oxy substitution, exploration of 3- and 4-oxy analogues could reveal different biological activities. Isosteric replacement of the ester linkage with an amide has been shown to yield compounds with potent anti-inflammatory and anti-platelet aggregation activities[3].

Modifications to the Benzyl Group (Ring C)

The benzyl group offers a rich area for SAR exploration. The position and nature of the substituent on this ring can drastically alter biological activity.

  • Halogen Substitution: The presence of a fluorine atom at the 4-position is a key feature of the parent molecule. Moving the fluorine to the 2- or 3-position, or substituting it with other halogens like chlorine or bromine, can modulate both potency and metabolic stability.

  • Other Substituents: The introduction of small alkyl or alkoxy groups can probe steric and electronic requirements of the binding pocket.

Potential Therapeutic Applications and Biological Evaluation

Analogues of the phenyl 2-(benzyloxy)benzoate scaffold have shown promise in a variety of therapeutic areas. The following sections outline potential applications and a general workflow for their biological evaluation.

Anti-inflammatory and Analgesic Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. A key mechanism for this activity is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Antimicrobial Activity

Derivatives of 2-(phenylcarbamoyl)phenyl benzoates have demonstrated significant in vitro activity against various bacterial and fungal strains, including multidrug-resistant Mycobacterium tuberculosis[3].

Neurological Disorders

Recent studies on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which share a similar benzyloxy-phenyl motif, have identified potent and selective monoamine oxidase B (MAO-B) inhibitors, suggesting potential applications in the treatment of Parkinson's disease[4].

Biological Screening Workflow

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Screening_Workflow Library Analogue Library Synthesis Primary_Screening Primary Screening (e.g., In vitro enzyme inhibition, cellular assays) Library->Primary_Screening Hit_Identification Hit Identification (Potency and Selectivity) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Secondary_Assays Secondary Assays (e.g., Dose-response, mechanism of action) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR-guided synthesis) Secondary_Assays->Lead_Optimization Lead_Optimization->Library Iterative Synthesis In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Sources

Technical Guide: Discovery and Synthesis of Novel Phenyl Benzoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Phenyl Benzoate Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Phenyl benzoates—esters derived from the condensation of phenol and benzoic acid moieties—represent a versatile scaffold in medicinal chemistry and materials science. Beyond their classical use as liquid crystals and plasticizers, recent investigations have unlocked their potential as potent antimicrobial agents , tyrosinase inhibitors , and anticancer therapeutics (targeting PARP-1 and aromatase).

This guide provides a rigorous technical framework for the rational design, synthesis, and evaluation of novel phenyl benzoate derivatives. It moves beyond textbook definitions to offer field-proven protocols, green chemistry alternatives, and structure-activity relationship (SAR) logic essential for modern drug discovery.

Strategic Design & SAR Logic

The discovery of bio-active phenyl benzoates relies on manipulating the electronic and steric environment of the ester linkage.

The Hammett-Lipophilicity Balance

Rational design must balance electronic substituents (Hammett


 constants) with lipophilicity (ClogP).
  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the benzoyl ring increase the electrophilicity of the carbonyl, potentially enhancing reactivity with nucleophilic residues in enzyme active sites (e.g., serine proteases). However, strong EWGs at the para position can compromise metabolic stability.
  • Lipophilicity & Permeability: Recent studies on Compound 2 (4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate) indicate that a terminal hydroxyl group attached via an alkyl spacer significantly enhances cytotoxicity against A549 lung cancer cells by modulating membrane permeability and solubility [1].

Recent High-Potency Scaffolds

Current literature highlights specific substitution patterns yielding high biological activity:

  • Aromatase Inhibitors (Breast Cancer): Urea-linked phenyl benzoates (e.g., Compound 6g ) show superior binding affinity (-8.6 kcal/mol) compared to standard chemotherapeutics by interacting with ALA306 and THR310 residues [2].[1][2]

  • PARP-1 Inhibitors (Colorectal Cancer): Benzamide-substituted phenyl benzoates (e.g., Compound 13f ) exhibit IC

    
     values as low as 0.30 
    
    
    
    M against HCT116 cells, inducing G2/M phase arrest [3].[3]

Synthetic Methodologies: The Core Architecture

Decision Matrix: Selecting the Right Route
  • Route A (Schotten-Baumann): Robust, scalable, best for simple, non-acid-sensitive substrates.

  • Route B (Steglich Esterification): Mild, neutral conditions, essential for acid-labile or sterically hindered substrates.

  • Route C (Microwave-Assisted Green Synthesis): High-throughput, solvent-free, atom-economical.

SynthesisDecision Start Substrate Analysis IsSensitive Acid/Base Sensitive? Start->IsSensitive IsHindered Sterically Hindered? IsSensitive->IsHindered No Steglich Steglich Esterification (DCC/DMAP) IsSensitive->Steglich Yes GreenReq Green/High-Throughput? IsHindered->GreenReq No IsHindered->Steglich Yes MW_Synthesis MW-Assisted (Solvent-Free) GreenReq->MW_Synthesis Yes Schotten Schotten-Baumann (Standard) GreenReq->Schotten No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.

Protocol A: The Schotten-Baumann Reaction (Standard)

Principle: Interfacial reaction between an acid chloride and a phenol in the presence of aqueous base. The base neutralizes the HCl byproduct and deprotonates the phenol to the more nucleophilic phenoxide.[4]

Reagents:

  • Substituted Phenol (1.0 equiv)[5]

  • Substituted Benzoyl Chloride (1.2 equiv)

  • 10% NaOH (aq) or Pyridine[6]

  • Solvent: Water (or Dichloromethane for biphasic systems)

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve 10 mmol of the phenol in 15 mL of 10% NaOH in a 100 mL Erlenmeyer flask. Ensure complete dissolution to form the sodium phenoxide salt.

  • Acylation: Cool the solution to 0-5°C in an ice bath. Add benzoyl chloride (12 mmol) dropwise over 10 minutes with vigorous stirring. Critical: Vigorous stirring is required to maximize the surface area between the aqueous and organic phases.

  • Reaction: Cap the flask and shake/stir vigorously for 30 minutes at room temperature. The reaction is exothermic; maintain temperature <25°C to prevent hydrolysis of the ester.

  • Workup: The product typically precipitates as a solid.[4] Filter the solid, wash with cold water (3 x 10 mL) to remove excess base and salts, and wash with 5% NaHCO

    
     to remove unreacted acid.
    
  • Purification: Recrystallize from hot ethanol.

Protocol B: Steglich Esterification (Precision)

Principle: Uses DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid, forming an O-acylisourea intermediate. DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst, suppressing side reactions (N-acylurea formation).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Phenol (1.0 equiv)[5]

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (10 mmol) and phenol (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol).

  • Activation: Cool to 0°C. Add DCC (11 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

SteglichMech Acid Carboxylic Acid Inter1 O-Acylisourea (Activated Acid) Acid->Inter1 + DCC DCC DCC DCC->Inter1 Active N-Acylpyridinium (Highly Reactive) Inter1->Active + DMAP DCU DCU (Byproduct) Inter1->DCU Rearrangement (Side Rxn) DMAP DMAP Catalyst Active->DMAP Regenerated Product Phenyl Benzoate Active->Product + Phenol Phenol Phenol

Figure 2: Mechanism of Steglich Esterification showing DMAP catalysis cycle.

Protocol C: Microwave-Assisted Green Synthesis

Principle: Uses microwave irradiation to rapidly heat the reaction mixture, allowing for solvent-free conditions or the use of benign solid supports. This method significantly reduces reaction time from hours to minutes [4].

Reagents:

  • Phenol (1.0 equiv)[5]

  • Benzoyl Chloride (1.0 equiv)

  • Catalyst: Silica gel or Basic Alumina (Solid Support)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Mixing: Adsorb phenol (5 mmol) and benzoyl chloride (5 mmol) onto basic alumina (2 g) by mixing thoroughly in a mortar and pestle. This creates a "dry media" reaction environment.

  • Irradiation: Place the mixture in a microwave vial. Irradiate at 300W for 3-5 minutes (target temperature 100-120°C).

  • Extraction: Cool the vial. Extract the product by washing the solid support with ethyl acetate (2 x 10 mL).

  • Purification: Filter to remove the alumina. Evaporate the solvent. The product often requires minimal purification (recrystallization) due to the high efficiency of the coupling.

Characterization Architecture

Every synthesized compound must be validated using a multi-modal approach.

TechniqueKey Diagnostic FeatureVerification Criteria
FT-IR Carbonyl Stretching (

)
Strong band at 1730–1750 cm

(Ester). Absence of broad -OH stretch (3200-3600 cm

).

H-NMR
Aromatic ProtonsDistinct multiplets in 7.0–8.2 ppm region. Downfield shift of protons ortho to the ester oxygen.

C-NMR
Carbonyl CarbonSignal at ~165 ppm.[5]
HRMS Molecular Ion (

)
Mass accuracy within 5 ppm of theoretical value.

Biological Evaluation Framework

To assess the therapeutic potential, synthesized compounds should undergo a tiered screening process.

In Vitro Cytotoxicity Assay (MTT Protocol)

Target Cells: A549 (Lung), HCT116 (Colorectal), MCF-7 (Breast).

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the phenyl benzoate derivative (0.1 – 100

    
    M) for 48h. Dissolve compounds in DMSO (final concentration < 0.1%).
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression analysis.
    
Structure-Activity Validation

Compare IC


 values against standard controls (e.g., Doxorubicin).[1] A successful novel compound should demonstrate an IC

< 10

M and a Selectivity Index (SI) > 3 (toxicity to cancer cells vs. normal fibroblasts).

References

  • Fukushi, Y., et al. "Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group."[7] Journal of Materials Chemistry B, vol. 2, 2014, pp. 1335-1343. Link

  • Desai, N., et al. "Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives." RSC Advances, 2024. Link

  • Zou, Y., et al. "Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1."[3] European Journal of Medicinal Chemistry, vol. 251, 2023, 115243.[3] Link

  • Matusiewicz, H. "Microwave Mediated Synthesis in Pharmaceutical Chemistry." Rasayan Journal of Chemistry, vol. 8, no. 1, 2015. Link

  • Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522–524. Link

Sources

Methodological & Application

Synthesis Protocol for Phenyl 2-[(4-fluorobenzyl)oxy]benzoate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of phenyl 2-[(4-fluorobenzyl)oxy]benzoate, a valuable intermediate in medicinal chemistry and materials science. The protocol is centered around the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology accompanied by explanations of the underlying chemical principles and practical insights for successful execution. The protocol includes materials, reaction setup, execution, workup, purification, and detailed characterization of the target compound.

Introduction

This compound is an aromatic ether-ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity to target proteins. The synthesis of this compound is a prime example of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of C-O-C bonds.

This application note details a reliable and reproducible protocol for the synthesis of this compound from commercially available starting materials: phenyl salicylate and 4-fluorobenzyl bromide. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of phenyl salicylate by a weak base, typically potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, and does not participate in hydrogen bonding, which would otherwise hinder the nucleophile.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
Phenyl SalicylateC₁₃H₁₀O₃214.22≥98%Sigma-Aldrich
4-Fluorobenzyl BromideC₇H₆BrF189.02≥97%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros Organics
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Deionized WaterH₂O18.02--
Brine (saturated NaCl solution)NaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

Reaction Setup

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Weigh Reactants: Phenyl Salicylate (1.0 eq) K2CO3 (2.0 eq) Solvent 2. Add Anhydrous DMF Reactants->Solvent Stir 3. Stir at RT Solvent->Stir Add_Alkyl_Halide 4. Add 4-Fluorobenzyl Bromide (1.1 eq) Stir->Add_Alkyl_Halide Heat 5. Heat to 60-70 °C Add_Alkyl_Halide->Heat Monitor 6. Monitor by TLC Heat->Monitor Quench 7. Cool and Quench with Water Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with Water and Brine Extract->Wash Dry 10. Dry with Na2SO4 Wash->Dry Evaporate 11. Evaporate Solvent Dry->Evaporate Purify 12. Recrystallize Evaporate->Purify Characterize 13. Characterize Product Purify->Characterize

Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl salicylate (1.0 eq, e.g., 2.14 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

    • Rationale: Phenyl salicylate is the nucleophile precursor. Anhydrous potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group. Using an excess of the base ensures complete deprotonation.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approximately 40 mL) to the flask.

    • Rationale: DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing and initiate the deprotonation.

  • Addition of Alkylating Agent: Slowly add 4-fluorobenzyl bromide (1.1 eq, 1.88 mL, 11.0 mmol) to the stirred suspension using a syringe.

    • Safety Note: 4-Fluorobenzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C with vigorous stirring.

    • Rationale: Gentle heating increases the reaction rate without promoting significant side reactions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenyl salicylate.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing deionized water (approximately 100 mL).

    • Rationale: This step quenches the reaction and dissolves the inorganic salts.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: The product is organic-soluble and will be extracted into the ethyl acetate layer.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Washing with water removes residual DMF, and the brine wash helps to remove any remaining water from the organic layer.

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Workup - Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid or a viscous oil.

Purification

The crude product can be purified by recrystallization. A suitable solvent system for similar aryl benzyl ethers is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).

  • Slowly add water (or hexanes) dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

ParameterValue
Molecular Formula C₂₀H₁₅FO₃
Molecular Weight 322.33 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 8.0-7.0 (m, 13H, Ar-H)

    • δ ~ 5.1 (s, 2H, O-CH₂-Ar)

    • Rationale: The aromatic protons will appear in the downfield region. The benzylic protons will appear as a singlet due to the adjacent oxygen and aromatic ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 165 (C=O)

    • δ ~ 163 (d, JCF ≈ 245 Hz, C-F)

    • δ ~ 158-115 (Ar-C)

    • δ ~ 70 (O-CH₂)

    • Rationale: The carbonyl carbon will be the most downfield signal. The carbon attached to fluorine will show a characteristic large coupling constant. The benzylic carbon will be in the typical range for an ether linkage.

  • FT-IR (KBr, cm⁻¹):

    • ~ 3060 (Ar C-H stretch)

    • ~ 2930 (Aliphatic C-H stretch)

    • ~ 1735 (C=O ester stretch)[1]

    • ~ 1600, 1500 (Ar C=C stretch)

    • ~ 1250 (Ar-O-C stretch)

    • ~ 1220 (C-F stretch)

    • Rationale: The spectrum will be dominated by the strong carbonyl stretch of the ester. The C-O and C-F stretches are also characteristic.

  • Mass Spectrometry (EI):

    • m/z = 322 [M]⁺

    • m/z = 109 [F-Ph-CH₂]⁺

    • m/z = 121 [Ph-CO-O]⁺

    • m/z = 105 [Ph-CO]⁺[2]

    • m/z = 77 [Ph]⁺[2]

    • Rationale: The molecular ion should be observed. Common fragmentation patterns for benzyl ethers and phenyl esters will lead to the characteristic fragments listed.

Safety and Handling

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluorobenzyl bromide is a lachrymator and corrosive and should be handled with care.[3]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete deprotonationEnsure potassium carbonate is anhydrous and use a sufficient excess.
Inactive alkylating agentUse fresh 4-fluorobenzyl bromide.
Insufficient reaction time or temperatureMonitor the reaction by TLC and ensure the temperature is maintained.
Product does not crystallize Product is an oil or impurities are presentTry different recrystallization solvent systems. If the product is an oil, purification by column chromatography may be necessary.
Multiple spots on TLC after reaction Incomplete reaction or side reactionsIncrease reaction time or consider purification by column chromatography.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the rationale behind them, researchers can successfully prepare this valuable compound for further applications in their respective fields. The provided characterization data, while predicted based on analogous structures, will serve as a useful guide for product verification.

References

  • Compound F analysis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenyl salicylate. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Fluorobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Infrared Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

Sources

"phenyl 2-[(4-fluorobenzyl)oxy]benzoate" as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Phenyl 2-[(4-fluorobenzyl)oxy]benzoate: A Methodological Guide for Evaluation as a Potential Enzyme Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the investigation of this compound as a potential enzyme inhibitor. While the biological activity of this specific molecule is not yet characterized, its structural motifs, particularly the benzoate ester core, suggest a potential for interaction with enzymes involved in key pathological pathways, such as inflammation. This guide is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols for preliminary screening against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, determination of the half-maximal inhibitory concentration (IC50), and guidance for subsequent mechanism of action studies. The causality behind experimental choices is emphasized to empower researchers to adapt these methods for a broad range of novel chemical entities.

Introduction: The Rationale for Investigation

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery.[1] Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is often implicated in disease. This compound belongs to the benzoate class of compounds. Various substituted benzoate derivatives have been reported to exhibit a range of biological activities, including inhibitory effects against enzymes like phospholipase A2 and hyaluronidase, which are involved in inflammatory processes.[2][3]

The structure of this compound, featuring two aromatic rings connected by an ether and an ester linkage, presents a scaffold with the potential for specific binding within an enzyme's active or allosteric sites. The inflammatory cascade is a logical and high-value area for initial investigation. Key enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), catalyze the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] Inhibition of these enzymes is a clinically validated strategy for treating inflammation and pain.[6]

This guide, therefore, proposes a systematic approach to characterize the inhibitory potential of this compound, using the arachidonic acid pathway as a primary screening model.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₂₀H₁₅FO₃

  • Molecular Weight: 338.33 g/mol

  • Structure:

    
    (Placeholder for actual structure image)
    

Synthesis Synopsis: While a specific synthesis protocol for this exact molecule is not detailed in the provided literature, a plausible and common method for creating similar benzoate esters is the Schotten-Baumann reaction.[7] This involves the acylation of a phenol with a benzoyl chloride in the presence of a base. A potential synthetic route is outlined below for context.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification P1 Phenyl Salicylate R1 2-[(4-fluorobenzyl)oxy]benzoic acid P1->R1 Base (e.g., K2CO3) Solvent (e.g., Acetone) P2 4-Fluorobenzyl Bromide P2->R1 R1_2 2-[(4-fluorobenzyl)oxy]benzoic acid Product This compound R1_2->Product Coupling Agent (e.g., DCC) or conversion to Acyl Chloride P3 Phenol P3->Product

Caption: Plausible two-step synthesis pathway for the target compound.

Foundational Protocols for Inhibitor Characterization

The following protocols provide a robust workflow for initial screening and potency determination. It is critical to include proper controls to ensure data integrity.

General Materials and Reagents
Reagent/MaterialSupplierPurpose
This compoundSynthesized/CustomTest Inhibitor
DMSO (Dimethyl sulfoxide), ≥99.9%Sigma-AldrichSolvent for test compound
Human Recombinant COX-1/COX-2 EnzymesCayman ChemicalEnzyme source
Soybean Lipoxygenase (Type V)Sigma-AldrichEnzyme source
Arachidonic AcidCayman ChemicalEnzyme Substrate
IndomethacinSigma-AldrichPositive Control Inhibitor for COX assays
Zileuton or NDGASigma-AldrichPositive Control Inhibitor for LOX assays
Tris-HCl BufferThermo FisherAssay Buffer
Hematin, L-epinephrine, GlutathioneSigma-AldrichCofactors for COX enzyme activity[8]
96-well UV-transparent microplatesCorningAssay plate
Multichannel Pipettes & SpectrophotometerStandard Lab GradeLiquid handling and absorbance measurement
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Screening

This protocol is adapted from established colorimetric and fluorometric enzyme assays.[4][6] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Principle: COX enzymes exhibit two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G₂ (PGG₂) and a peroxidase activity that reduces PGG₂ to PGH₂. This assay indirectly measures the cyclooxygenase activity by quantifying the peroxidase-dependent oxidation of a probe, which results in a colorimetric or fluorescent signal.[6][9]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM L-epinephrine, 1 µM hematin, and 2 mM reduced glutathione.[8] Prepare fresh.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution: Dilute human recombinant COX-1 and COX-2 in assay buffer to the working concentration recommended by the supplier.

    • Substrate Solution: Prepare a working solution of arachidonic acid in assay buffer.

  • Assay Procedure (96-well plate format):

    • Controls: Designate wells for:

      • 100% Activity Control: 2 µL DMSO + 178 µL Assay Buffer.

      • Inhibitor Control (Positive): 2 µL Indomethacin (in DMSO) + 178 µL Assay Buffer.

      • Test Compound: 2 µL of test compound stock (or dilution) + 178 µL Assay Buffer.

    • Pre-incubation: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well. Mix gently and incubate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

    • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.

    • Detection: Immediately add the detection reagent/probe as specified by the chosen commercial kit (e.g., a fluorometric probe).[6]

    • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Screening

This protocol measures the formation of hydroperoxides from the lipoxygenation of a fatty acid substrate.[5]

Principle: Lipoxygenases catalyze the addition of molecular oxygen to fatty acids, producing hydroperoxides.[5] The increase in absorbance at 234 nm due to the formation of a conjugated diene system in the product can be monitored spectrophotometrically.[10]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.4.

    • Test Compound Stock: Use the 10 mM stock in DMSO prepared previously.

    • Enzyme Solution: Prepare a working solution of soybean lipoxygenase in assay buffer.

    • Substrate Solution: Prepare a working solution of linoleic acid or arachidonic acid in assay buffer.

  • Assay Procedure (96-well UV plate):

    • Add the following to each well:

      • 100% Activity Control: 188 µL Assay Buffer + 2 µL DMSO.

      • Inhibitor Control (Positive): 188 µL Assay Buffer + 2 µL NDGA (in DMSO).[11]

      • Test Compound: 188 µL Assay Buffer + 2 µL of test compound stock/dilution.

    • Enzyme Addition: Add 10 µL of the 5-LOX enzyme solution to each well.

    • Pre-incubation: Incubate for 5 minutes at room temperature.[11]

    • Reaction Initiation: Add 10 µL of the substrate solution to initiate the reaction.

    • Measurement: Immediately read the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) from the initial linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition as described for the COX assay.

Protocol for IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] This is a critical measure of an inhibitor's potency.

Principle: A series of inhibitor concentrations are tested to generate a dose-response curve. The data are then fitted to a four-parameter logistic model to calculate the IC50 value.[13][14]

G cluster_workflow IC50 Determination Workflow A Prepare Serial Dilutions of Test Compound B Perform Enzyme Assay (e.g., COX-2 Assay) across all concentrations A->B C Calculate % Inhibition for each concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit Data to a Four-Parameter Logistic Curve D->E F Determine IC50 Value E->F

Caption: Workflow for determining the IC50 value of an inhibitor.

Step-by-Step Methodology:

  • Prepare Serial Dilutions:

    • Create a series of 8-10 dilutions of the test compound from your 10 mM stock solution in DMSO. A 3-fold or 5-fold dilution series is common.

    • Example: 1000 µM, 333 µM, 111 µM, 37 µM, 12 µM, 4 µM, 1.4 µM, 0.5 µM.

  • Perform Enzyme Assay:

    • Run the chosen enzyme assay (e.g., the COX-2 protocol described above) with each concentration of the inhibitor in triplicate.

    • Include "0% inhibition" (enzyme + substrate + DMSO) and "100% inhibition" (enzyme + positive control inhibitor or no substrate) controls.

  • Data Processing and Curve Fitting:

    • Calculate the average percent inhibition for each concentration.

    • Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (four-parameter logistic equation).[14]

    • The software will calculate the IC50 value, which is the concentration at the inflection point of the resulting sigmoidal curve.[12]

Example Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
This compoundCOX-145.2
This compoundCOX-28.7
Indomethacin (Control)COX-10.1
Indomethacin (Control)COX-21.5

Outlook: Elucidating the Mechanism of Action

Once an IC50 value is established, the next logical step is to understand how the compound inhibits the enzyme. Mechanism of Action (MoA) studies are essential for this.[15]

Key Experiments:

  • Reversibility Studies: Determine if the inhibition is reversible or irreversible by dialyzing or rapidly diluting the enzyme-inhibitor complex. A return of enzyme activity suggests reversible inhibition.

  • Kinetic Analysis: Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Plotting the data using methods like Lineweaver-Burk or Michaelis-Menten allows for the determination of the inhibition type (e.g., competitive, non-competitive, uncompetitive).[13][15]

G center Arachidonic Acid (in cell membrane) COX COX-1 / COX-2 center->COX LOX 5-LOX center->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX Inhibitor->LOX

Sources

Application Notes & Protocols: Evaluating the Antioxidant Activity of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of the antioxidant potential of the novel compound, phenyl 2-[(4-fluorobenzyl)oxy]benzoate. In the absence of pre-existing data on this specific molecule, this guide furnishes the scientific rationale and detailed, field-proven protocols for a panel of standard in vitro antioxidant assays. The methodologies detailed herein—DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP)—constitute a robust preliminary screening platform to elucidate the potential electron-donating and radical-scavenging capabilities of this compound. The causality behind experimental choices, self-validating system designs, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Antioxidant Screening of this compound

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The quest for novel antioxidant compounds is a cornerstone of therapeutic development.

This compound is a benzoate ester. While this specific molecule is not extensively characterized in the literature for its antioxidant properties, its structural motifs warrant investigation. Benzoate esters and related phenolic compounds are a well-established class of antioxidants.[2] The presence of a phenyl benzoate core suggests a potential for resonance stabilization of radicals, a key feature of many antioxidant molecules. The ether linkage and the fluorobenzyl group may modulate this activity through electronic and steric effects.

Given the therapeutic potential of effective antioxidants, a systematic evaluation of this compound is a logical and scientifically sound endeavor. This guide outlines a tripartite screening approach to build a foundational antioxidant profile for this molecule.

Strategic Workflow for Antioxidant Profiling

A multi-assay approach is critical for a comprehensive understanding of a compound's antioxidant activity, as different assays reflect different mechanisms of action.[3][4] Our proposed workflow evaluates the compound's ability to scavenge stable radicals (DPPH and ABTS) and its capacity to reduce metal ions (FRAP).

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Assay Panel cluster_2 Phase 3: Data Analysis & Interpretation prep This compound Stock Solution Preparation dpph DPPH Radical Scavenging Assay prep->dpph Test Compound abts ABTS Radical Cation Decolorization Assay prep->abts Test Compound frap Ferric Reducing Antioxidant Power (FRAP) Assay prep->frap Test Compound analysis Calculation of IC50 / TEAC / FRAP Values dpph->analysis abts->analysis frap->analysis conclusion Comparative Analysis & Antioxidant Profile Conclusion analysis->conclusion G cluster_DPPH DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Pale Yellow / Colorless) DPPH_Radical->DPPH_H + AH Antioxidant Antioxidant (AH) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical - H•

Figure 2: Mechanism of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. [5][6][7]The resulting radical has a characteristic blue-green color with absorption maxima at specific wavelengths, commonly measured at 734 nm. [5][8]Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. The extent of decolorization is proportional to the concentration and potency of the antioxidants. This assay is applicable to both hydrophilic and lipophilic compounds. [6]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [9]The reaction takes place in an acidic medium (pH 3.6) where a colorless ferric complex, typically with 2,4,6-tripyridyl-s-triazine (TPTZ), is reduced to an intense blue-colored ferrous complex by the action of electron-donating antioxidants. [10][11]The increase in absorbance at 593 nm is proportional to the total reducing power of the sample. [11]

Experimental Protocols

Note on Compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO or ethanol, to prepare a high-concentration stock solution. [2]Subsequent dilutions should be made in the same solvent to create a range of test concentrations. A solvent control must be included in all assays.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, adjust the absorbance of the solution to 1.00 ± 0.02 at 517 nm using methanol. [12] * Test Compound: Prepare a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the chosen solvent.

    • Positive Control: Prepare a serial dilution of a standard antioxidant like Ascorbic Acid or Trolox in the same manner.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or solvent (for blank) to the respective wells.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [6] * Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). [13]A lower IC₅₀ indicates higher antioxidant activity.

Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [5][6] * Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [5][7]

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Add 20 µL of the test compound dilutions, positive control (Trolox), or solvent blank.

    • Incubate at room temperature for 6 minutes. [5] * Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as the IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). For TEAC, a standard curve is generated using various concentrations of Trolox, and the activity of the test compound is expressed as µM of Trolox equivalents per µg of the compound.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid to 1 L of deionized water. [11] * TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl. [11] * Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water. [11] * FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the reagent at 37°C before use. [9]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions, standard (FeSO₄·7H₂O), or solvent blank to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes. [1][9] * Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM of Fe²⁺ equivalents per µg or µmol of the compound.

Data Presentation and Interpretation

Quantitative results from the assays should be summarized for clear comparison.

Table 1: Hypothetical Antioxidant Activity Data for this compound

AssayParameterThis compoundAscorbic Acid (Control)Trolox (Control)
DPPH Scavenging IC₅₀ (µg/mL)[Insert Value][Insert Value][Insert Value]
ABTS Scavenging IC₅₀ (µg/mL)[Insert Value]N/A[Insert Value]
ABTS Scavenging TEAC (µM TE/µM)[Insert Value]N/A1.0
FRAP Assay FRAP Value (µM Fe²⁺/µM)[Insert Value][Insert Value][Insert Value]

Interpretation:

  • A low IC₅₀ value in the DPPH and ABTS assays indicates potent radical scavenging activity. [13]* A high TEAC value signifies strong antioxidant capacity relative to Trolox.

  • A high FRAP value indicates a strong ability to donate electrons and reduce metal ions.

  • Comparing the results across the three assays provides a mechanistic profile. For instance, a compound might show high activity in the FRAP assay (electron transfer) but moderate activity in the DPPH assay (hydrogen atom transfer), suggesting a preference for a specific antioxidant mechanism. [3]

Conclusion

This document outlines a standardized and robust framework for the initial in vitro evaluation of the antioxidant properties of this compound. By employing the DPPH, ABTS, and FRAP assays, researchers can generate a foundational dataset to guide further investigation into this novel compound's potential as a therapeutic agent. Adherence to these detailed protocols will ensure the generation of reliable, reproducible, and scientifically valid data, forming a critical step in the drug discovery and development pipeline.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source Not Available].
  • Benkhaira, N., Saad, I. K., & Benbrahim, K. F. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Encyclopedia.pub.
  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI.
  • Ak, T., & Gulcin, I. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Akar, Z., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • Dutta, P., Dey, T., Manna, P., & Kalita, J. (2016). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PLoS One.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.).
  • 4.4.2. ABTS Radical Scavenging Activity. (n.d.). Bio-protocol.
  • Unraveling Antioxidant Power: The DPPH Radical Scavenging Assay Explained. (2026, February 3).
  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid. (n.d.). Scribd.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). E3S Web of Conferences.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga.
  • Can you suggest a relevant protocol for ABTS radical scavenging assay? (2025, February 14).
  • ABTS decolorization assay – in vitro antioxidant capacity. (n.d.). Protocols.io.
  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (n.d.). Semantic Scholar.
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2023, September 14). MDPI.
  • Phenyl benzo

Sources

"phenyl 2-[(4-fluorobenzyl)oxy]benzoate" for anti-tyrosinase activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Screening of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate for Anti-Tyrosinase Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyrosinase is a copper-containing enzyme that serves as the rate-limiting catalyst in melanin biosynthesis, the primary pathway responsible for pigmentation in mammals.[1][2][3][4] Its over-activity can lead to hyperpigmentation disorders, making tyrosinase inhibitors highly sought after in the cosmetic and pharmaceutical industries for developing skin-lightening agents and treatments for localized hyperpigmentation.[1][5][6] This document provides a comprehensive guide for the in vitro screening and characterization of this compound, a novel compound, as a potential tyrosinase inhibitor. The protocols herein detail a robust spectrophotometric assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate, enabling the determination of the compound's inhibitory potency (IC₅₀) and its kinetic mode of action.

Scientific Rationale & Assay Principle

The search for novel and effective tyrosinase inhibitors is a dynamic area of research. While compounds like kojic acid and arbutin are known inhibitors, the exploration of new chemical scaffolds is crucial for identifying candidates with improved efficacy and safety profiles.[7] The structure of this compound, incorporating benzoate and benzyl ether moieties, presents a unique scaffold for investigation. Related benzoate ester derivatives have demonstrated a spectrum of biological activities, including antimicrobial effects, suggesting that this class of compounds can interact with biological targets.[8]

The screening protocol is founded on the diphenolase activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to the highly unstable intermediate, dopaquinone.[2][4][9] Dopaquinone then undergoes a series of non-enzymatic reactions, including an intramolecular cyclization, to form the stable, orange-red colored product, dopachrome.[2][10] The rate of dopachrome formation is directly proportional to tyrosinase activity and can be monitored by measuring the increase in absorbance at approximately 475 nm.[9][11] The presence of an effective inhibitor, such as this compound, will decrease the rate of this color formation, providing a quantifiable measure of its inhibitory effect.

G cluster_enzymatic Enzymatic Reaction cluster_non_enzymatic Non-Enzymatic Conversion LDOPA L-DOPA (Colorless Substrate) Dopaquinone Dopaquinone (Unstable Intermediate) LDOPA->Dopaquinone Tyrosinase (EC 1.14.18.1) Dopachrome Dopachrome (Colored Product, λmax ≈ 475 nm) Dopaquinone->Dopachrome Spontaneous Cyclization Inhibitor This compound (Test Inhibitor) Inhibitor->Dopaquinone Inhibits Enzyme

Fig 1. Principle of the L-DOPA oxidation assay for tyrosinase activity.
Materials & Reagents
2.1. Equipment
  • UV-Vis microplate reader capable of kinetic measurements at 475 nm

  • 96-well flat-bottom microplates (e.g., polystyrene)

  • Calibrated single and multichannel micropipettes (10 µL to 1000 µL range)

  • Vortex mixer

  • Analytical balance

  • pH meter

2.2. Chemicals & Consumables
  • Test Compound: this compound (Purity ≥95%)

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., ≥1000 units/mg)

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA), (Purity ≥98%)

  • Positive Control: Kojic Acid (Purity ≥99%)

  • Buffer Component A: Sodium phosphate monobasic (NaH₂PO₄)

  • Buffer Component B: Sodium phosphate dibasic (Na₂HPO₄)

  • Solvent: Dimethyl sulfoxide (DMSO), ACS grade

  • Water: Deionized or ultrapure water

  • Pipette tips, reagent reservoirs, microcentrifuge tubes

Protocol Part I: IC₅₀ Determination

This protocol determines the concentration of the test compound required to inhibit 50% of tyrosinase activity (IC₅₀).

3.1. Preparation of Solutions
  • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until the pH reaches 6.8.[9] Store at 4°C.

  • 10 mM L-DOPA Solution: Dissolve the required amount of L-DOPA in the phosphate buffer. Prepare this solution fresh immediately before use to prevent auto-oxidation.[2][9] Protect from light.

  • Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve tyrosinase powder in cold (4°C) phosphate buffer. Gently mix to avoid denaturation. Prepare this solution fresh before each experiment and keep on ice.[9]

  • Test Compound Stock Solution (e.g., 20 mM): Accurately weigh and dissolve this compound in 100% DMSO.

  • Positive Control Stock Solution (e.g., 5 mM Kojic Acid): Accurately weigh and dissolve kojic acid in phosphate buffer or water.

3.2. Experimental Workflow

The assay is performed in a 96-well plate with a final volume of 200 µL per well. A suggested plate layout is provided below.

Fig 2. Step-by-step workflow for the tyrosinase inhibitor screening assay.
3.3. Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and kojic acid in phosphate buffer from their respective stock solutions. Ensure the final DMSO concentration in all wells containing the test compound is consistent and does not exceed 2% (v/v), as higher concentrations may affect enzyme activity.

  • Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in Table 1.

    Well TypePhosphate Buffer (µL)Inhibitor/Solvent (µL)Tyrosinase (20-50 units/mL) (µL)L-DOPA (10 mM) (µL)
    Blank 16020 (Solvent)020
    Negative Control 14020 (Solvent)2020
    Positive Control 14020 (Kojic Acid Dilution)2020
    Test Compound 14020 (Test Cmpd. Dilution)2020
    Table 1. Pipetting scheme for the 96-well plate tyrosinase inhibition assay.
  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[2]

  • Reaction Initiation: Add 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells to start the reaction.[9]

  • Absorbance Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 475 nm every minute for 15-20 minutes.[2][9]

3.4. Data Analysis
  • Calculate Reaction Rate (V): For each well, plot absorbance at 475 nm against time (minutes). Determine the initial velocity (V) of the reaction from the slope (ΔAbs/min) of the linear portion of the curve.[2]

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100 [9]

    Where:

    • V_control is the reaction rate of the negative control (enzyme + substrate + solvent).

    • V_inhibitor is the reaction rate in the presence of the test compound or kojic acid.

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol Part II: Mode of Inhibition Analysis

This protocol elucidates the mechanism by which this compound inhibits tyrosinase using kinetic analysis.

4.1. Rationale

Enzyme inhibitors can be classified based on their interaction with the enzyme and the enzyme-substrate complex. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed-type.[4][10] By measuring the enzyme kinetics at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between these modes.[1][12]

4.2. Procedure
  • Setup: The assay is performed similarly to the IC₅₀ determination. However, you will use a matrix of concentrations:

    • Vary the concentration of the L-DOPA substrate (e.g., 5-6 concentrations around the known Kₘ value, such as 0.1, 0.2, 0.4, 0.8, 1.6 mM).

    • For each substrate concentration, run the assay with no inhibitor and at least two fixed concentrations of the test compound (e.g., concentrations near its IC₅₀ and 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (V) for every combination of substrate and inhibitor concentration.

4.3. Data Analysis: Lineweaver-Burk Plot
  • Transform Data: Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).

  • Generate Plot: Create a double reciprocal plot (Lineweaver-Burk plot) of 1/V (y-axis) versus 1/[S] (x-axis). Plot the data for each inhibitor concentration as a separate line on the same graph.

  • Interpret the Plot: The mode of inhibition is determined by the pattern of the lines, as summarized in Table 2.

Inhibition TypeLineweaver-Burk Plot InterpretationEffect on KₘEffect on Vₘₐₓ
Competitive Lines intersect on the y-axis.IncreasesUnchanged
Non-competitive Lines intersect on the x-axis.UnchangedDecreases
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the second or third quadrant (not on an axis).VariesDecreases

Table 2. Interpretation of Lineweaver-Burk plots for determining the mode of enzyme inhibition.

G cluster_cycle Tyrosinase Catalytic Cycle & Inhibition Points E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EP Enzyme-Product Complex (EP) ES->EP Catalysis EP->E - Product (P) I Inhibitor (I) I->E Competitive Inhibition I->ES Uncompetitive Inhibition I_mix Inhibitor (I) I_mix->E I_mix->ES  Mixed / Non-competitive  Inhibition

Fig 3. Potential interaction points of an inhibitor with the tyrosinase enzyme.
Safety & Handling
  • Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • This compound: As the toxicological properties of this novel compound have not been thoroughly investigated, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[13] Based on data for the related compound phenyl benzoate, it may be harmful if swallowed and cause skin and eye irritation.[13][14][15][16]

  • DMSO: Handle in a well-ventilated area. DMSO can facilitate the absorption of other chemicals through the skin.

  • L-DOPA: May cause skin and eye irritation. Avoid creating dust.

  • Kojic Acid: May cause skin and eye irritation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][14][15][16]

References
  • Choi, H., et al. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. Journal of Cosmetic Dermatology. Available at: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pillaiyar, T., et al. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Journal of Pharmaceutical Research International. Available at: [Link]

  • Głogowski, R., et al. (2013). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lin, C., et al. (2023). Mechanistic Understanding of Tyrosinase Inhibition by Polymeric Proanthocyanidins from Acacia confusa Stem Bark and Their Effect on the Browning Resistance of Fresh-Cut Asparagus Lettuce. Foods. Available at: [Link]

  • Tsao, J., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences. Available at: [Link]

  • Espín, J. C., & Wichers, H. J. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C. Available at: [Link]

  • Wu, Y., et al. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Foods. Available at: [Link]

  • García-Molina, F., et al. (2005). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, Y., et al. (2017). Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. Food & Function. Available at: [Link]

  • Attogene (n.d.). Tyrosinase Activity Assay Kit. Available at: [Link]

  • Chen, Y., et al. (2020). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chen, Q., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Available at: [Link]

  • MySkinRecipes (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Waisser, K., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2025). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Available at: [Link]

  • MDPI (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Available at: [Link]

  • European Journal of Chemistry (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

  • YouTube (2024). Phenyl Benzoate : Organic Synthesis. Available at: [Link]

  • Beilstein Journals (2024). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Available at: [Link]

  • Springer (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Available at: [Link]

Sources

Troubleshooting & Optimization

"phenyl 2-[(4-fluorobenzyl)oxy]benzoate" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Guide Topic: Phenyl 2-[(4-fluorobenzyl)oxy]benzoate Document ID: TSC-2024-001-FPB

Executive Summary

This guide addresses the scale-up synthesis of This compound . Structurally, this molecule is a phenyl ester of a salicylic acid derivative. The core synthetic challenge lies in the chemoselectivity required to alkylate the phenolic oxygen (Williamson Ether Synthesis) without hydrolyzing the labile phenyl ester moiety.

This document replaces standard operating procedures (SOPs) with a logic-driven troubleshooting framework designed for process chemists and engineers.

Module 1: Synthetic Strategy & Reaction Design

The "Happy Path" Protocol The industrial standard for this transformation utilizes a mild base-mediated


 alkylation. Strong bases (e.g., NaH, NaOH) are contraindicated  due to the high risk of phenyl ester hydrolysis.
  • Substrate: Phenyl salicylate (Salol).

  • Reagent: 4-Fluorobenzyl chloride (cheaper, more stable) or bromide (more reactive).

  • Base: Anhydrous Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (fastest rates) or MEK/Acetone (easier workup).

  • Catalyst: Potassium Iodide (KI) - essential if using the benzyl chloride.

Visualizing the Reaction Pathways

The following diagram maps the desired pathway against the critical failure modes (Hydrolysis and GTI retention).

ReactionPath SM Phenyl Salicylate (Salol) Base K2CO3 / DMF (Anhydrous) SM->Base Reagent 4-F-Benzyl Chloride (+ KI cat.) Reagent->Base Impurity_GTI IMPURITY B (Residual GTI) 4-F-Benzyl Chloride Reagent->Impurity_GTI Excess Reagent (Incomplete Wash) Target TARGET PRODUCT This compound Base->Target Path A: O-Alkylation (Dry Conditions) Impurity_Hyd IMPURITY A (Hydrolysis) Salicylic Acid Deriv. + Phenol Base->Impurity_Hyd Path B: Hydrolysis (Wet Solvent/Base)

Figure 1: Reaction logic flow. Path A represents the desired SN2 mechanism. Path B is the primary failure mode caused by moisture.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported during scale-up (100g to 1kg+).

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 80-90% conversion. Adding more base doesn't help. Why?

  • Diagnosis: This is likely due to surface passivation of the heterogeneous base (

    
    ) or the "Salol effect" (intramolecular H-bonding).
    
  • The Science: The phenolic hydroxyl in phenyl salicylate is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces acidity and nucleophilicity. Furthermore, as the reaction progresses, KCl salts coat the surface of the carbonate, stopping the reaction.

  • Solution:

    • Particle Size: Use milled or micronized

      
       (325 mesh) to increase surface area.
      
    • Catalysis: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if cost permits) to solubilize the carbonate anion.

    • Agitation: Ensure high-shear mixing. This is a heterogeneous reaction; mass transfer limits conversion.

Q2: I switched from DMF to Acetone to simplify solvent removal, but the reaction takes 48 hours.

  • Diagnosis: Acetone boils at 56°C, which is often below the activation energy threshold for reacting the less reactive 4-fluorobenzyl chloride.

  • Solution:

    • Switch Solvent: Use Methyl Ethyl Ketone (MEK) or Acetonitrile . These allow reflux temperatures of ~80°C, doubling the rate for every 10°C increase.

    • Finkelstein Swap: If you must use Acetone, add 0.5 equivalents of NaI or KI. This converts the benzyl chloride to the highly reactive benzyl iodide in situ.

Category B: Impurity Control (Critical)

Q3: We are seeing high levels of "Impurity A" (Hydrolysis Product) in the crude.

  • Diagnosis: Phenyl esters are "active esters." They are significantly more labile than methyl/ethyl esters. In the presence of water and carbonate (which forms hydroxide ions:

    
    ), the phenyl group is cleaved.
    
  • The Protocol:

    • KF Check: The Karl Fischer (water content) of the solvent must be <0.05%.

    • Base Drying: Dry

      
       at 120°C for 4 hours before use. Commercial "anhydrous" grades often absorb moisture during storage.
      
    • Quench: Do not quench the reaction with strong aqueous base. Quench with a buffered solution (e.g., dilute

      
      ) or simply filter the salts and evaporate the solvent first.
      

Q4: How do we control the residual 4-fluorobenzyl chloride (GTI) to <10 ppm?

  • Context: Benzyl halides are structural alerts for genotoxicity (alkylating agents).

  • Strategy:

    • Stoichiometry: Do not use a large excess of alkyl halide. Use 1.05 equivalents maximum.

    • Scavenging: At the end of the reaction, add a small amount (0.1 eq) of a secondary amine (e.g., morpholine or piperidine). This reacts rapidly with residual benzyl halide to form a water-soluble tertiary amine salt, which is removed during the aqueous workup.

Module 3: Scale-Up Workup & Isolation

Chromatography is not viable for kilo-scale production of this ester. Crystallization is the required isolation method.

Data: Solubility Profile
SolventTarget EsterSalicylic Acid ImpurityInorganic Salts
Water InsolubleSoluble (as salt)Soluble
Methanol/Ethanol Soluble (Hot) / Low (Cold)SolubleInsoluble
Toluene SolubleLowInsoluble
Heptane InsolubleInsolubleInsoluble
Recommended Isolation Protocol (Crystallization)
  • Filtration: Filter the hot reaction mixture (if in MEK/Acetone) to remove inorganic salts (

    
    ).
    
  • Solvent Swap: Distill off the reaction solvent and swap to Ethanol or IPA .

  • Cooling Crystallization:

    • Dissolve crude oil in Ethanol at 65°C (approx 5-7 volumes).

    • Cool slowly to 20°C over 4 hours.

    • Seeding: Add seed crystals at 40-45°C (metastable zone) to prevent oiling out.

  • Polishing: If the color is off, use activated carbon in the hot ethanol step, but ensure the solution is anhydrous to prevent hydrolysis during the hot hold.

Visualizing the Workup Logic

WorkupLogic Crude Reaction Mixture (Solvent + Salts + Product) Filter Filtration Crude->Filter Cake Solid Waste (KCl, K2CO3) Filter->Cake Filtrate Filtrate (Product + Solvents) Filter->Filtrate Swap Solvent Swap to Ethanol Filtrate->Swap Cryst Crystallization (Cool to 0-5°C) Swap->Cryst Result Pure Phenyl Ester (Solid) Cryst->Result

Figure 2: Downstream processing workflow prioritizing salt removal and solvent swap for crystallization.

References

  • Williamson Ether Synthesis & Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for kinetics and solvent effects).
  • Phenyl Ester Stability & Hydrolysis: Stability of phenyl esters in potassium carbonate/DMF systems. (General chemical principle: Phenoxide is a better leaving group than alkoxide, making phenyl esters times more reactive to hydrolysis than methyl esters).
  • Genotoxic Impurity Control (Alkyl Halides)

    • Teasdale, A. (Ed.). (2010).[1][2][3] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[4] (Guidance on scavenging alkyl halides).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Scale-Up Safety: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for heterogeneous base handling and exotherm control).

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and meticulous validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and patient safety. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of phenyl 2-[(4-fluorobenzyl)oxy]benzoate, a novel aromatic ester with significant potential in medicinal chemistry.

Through this guide, we will explore the theoretical underpinnings and practical considerations for the cross-validation of these two powerful analytical techniques. By presenting hypothetical, yet scientifically grounded, experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the most appropriate analytical methodology for their specific research or quality control objectives.

The Imperative of Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] For this compound, accurate and precise quantification is paramount for ensuring the integrity of preclinical and clinical data, as well as for guaranteeing the quality and stability of any potential drug product. The International Council for Harmonisation (ICH) guidelines provide a framework for validation, outlining key parameters that must be assessed.[3][4]

This guide will focus on a comparative cross-validation of HPLC-UV and GC-MS methods, two of the most prevalent and powerful techniques in pharmaceutical analysis.[5] Each method possesses distinct advantages and limitations, and the choice between them is often dictated by the specific analytical challenge at hand.[5][6]

Comparative Performance Data: HPLC vs. GC-MS

The following table summarizes the hypothetical quantitative performance data from the validation of HPLC and GC-MS methods for the analysis of this compound. This data is representative of what would be expected for a molecule of this nature and is intended to facilitate a direct comparison of the two techniques.

Validation ParameterHPLC-UVGC-MSICH Acceptance Criteria
Linearity (R²) >0.999>0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL-
Specificity No interference from placebo and degradantsHigh specificity due to mass fragmentation patternsNo interference at the retention time of the analyte

Expert Insights:

  • Sensitivity: The GC-MS method demonstrates superior sensitivity with significantly lower LOD and LOQ values.[3] This makes it the preferred choice for applications requiring trace-level quantification, such as in impurity profiling or pharmacokinetic studies where concentrations are expected to be low.

  • Robustness: HPLC methods are generally considered more robust for the routine analysis of less volatile and thermally stable compounds.[3] Given the ester nature of this compound, it is amenable to both techniques, though care must be taken with the thermal stability during GC analysis.

  • Sample Throughput and Cost: HPLC often allows for higher sample throughput and can have lower operational costs compared to GC-MS, making it a more practical choice for routine quality control analysis of a large number of samples.[3]

Experimental Workflows

To further elucidate the practical application of these methods, the following diagrams illustrate the general experimental workflows for the HPLC-UV and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Volatile Solvent s1->s2 g1 Inject into GC System s2->g1 g2 Vaporization & Separation in Capillary Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Chromatogram & Mass Spectrum Analysis g3->d1 d2 Quantification (SIM/Scan) d1->d2

Sources

Comparative Guide: Phenyl 2-[(4-fluorobenzyl)oxy]benzoate vs. Standard Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate (hereafter referred to as PFB-E ) against established inhibitors in the context of Tyrosinase Inhibition and melanogenesis modulation.

Based on the chemical structure (a lipophilic phenyl ester of a 2-substituted benzoic acid) and its pharmacophore similarity to known tyrosinase inhibitors (e.g., phenyl benzoates, salicylic acid derivatives), this guide focuses on its application as a potent, hydrophobic inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

Executive Summary & Mechanistic Rationale

This compound (PFB-E) represents a class of synthetic, lipophilic tyrosinase inhibitors designed to overcome the skin penetration limitations of hydrophilic standards like Kojic Acid and Arbutin .

The Challenger: PFB-E
  • Structure: A phenyl ester of 2-hydroxybenzoic acid (salicylic acid) where the phenolic oxygen is alkylated with a 4-fluorobenzyl group.

  • Mechanism: Acts as a competitive or mixed-type inhibitor of Tyrosinase. The 4-fluorobenzyl moiety mimics the phenolic substrates (L-Tyrosine/L-DOPA) while the phenyl ester provides a hydrophobic anchor, potentially targeting the entrance of the active site pocket or acting as a prodrug that releases the active acid and phenol locally.

  • Key Advantage: Enhanced lipophilicity (LogP > 4.0) allows for superior penetration through the stratum corneum compared to Kojic Acid (LogP ~ -0.6).

The Standards (Benchmarks)
  • Kojic Acid: The gold standard for in vitro potency. It chelates the copper ions at the active site.

    • Limitation: Low stability (oxidation) and poor skin bioavailability.

  • Arbutin (beta-Arbutin): A glycosylated hydroquinone.

    • Limitation: Lower potency; requires enzymatic hydrolysis to release hydroquinone.

  • Hydroquinone: The clinical benchmark.

    • Limitation: Cytotoxicity and regulatory bans in cosmetic applications.

Mechanistic Pathway & Logic[1]

The following diagram illustrates the Melanogenesis pathway and the interception points of PFB-E versus standard inhibitors.

MelanogenesisPathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Dopachrome Dopachrome Dopaquinone->Dopachrome Spontaneous Melanin Eumelanin / Pheomelanin Dopachrome->Melanin Polymerization via TRP-1/2 Tyrosinase Tyrosinase (TYR) [Rate Limiting Step] Tyrosinase->L_Tyrosine Tyrosinase->L_DOPA TRP1 TRP-1 TRP2 TRP-2 KojicAcid Kojic Acid (Cu2+ Chelation) KojicAcid->Tyrosinase Chelates Active Site Cu PFB_E PFB-E (Competitive/Mixed Inhibition) PFB_E->Tyrosinase Blocks Substrate Access (Hydrophobic Binding)

Caption: Schematic of the melanogenesis cascade showing the dual-mode inhibition of Tyrosinase by Kojic Acid (metal chelation) and PFB-E (hydrophobic site blockade).

Comparative Performance Analysis

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data for benzoate esters vs. known standards.

Table 1: Inhibitory Potency & Physicochemical Profile
FeaturePFB-E (Challenger)Kojic Acid (Standard)Arbutin (Alternative)
Primary Target Tyrosinase (Competitive/Mixed)Tyrosinase (Cu²⁺ Chelation)Tyrosinase (Competitive substrate)
IC₅₀ (Mushroom Tyrosinase) 5 – 25 µM (Est.)*10 – 50 µM> 100 µM
Mechanism of Action Hydrophobic pocket binding; mimics substrate transition state.Binds active site Copper ions; prevents O₂ binding.Competes with L-Tyrosine; slow hydrolysis.
LogP (Lipophilicity) ~4.2 (High skin penetration)-0.64 (Poor penetration)-1.35 (Very poor penetration)
Stability Moderate (Ester hydrolysis risk in plasma/cytosol).Low (Oxidizes/browns in air/light).High (Glycoside is stable).
Cellular Toxicity Low to Moderate (depends on concentration).Low.Low (unless hydrolyzed to HQ).

*Note: IC₅₀ values are estimates based on SAR of similar 2-substituted phenyl benzoates. Actual values depend on specific assay conditions (substrate concentration, pH).

Experimental Protocol: Tyrosinase Inhibition Assay

To objectively validate PFB-E against Kojic Acid, use the following self-validating Mushroom Tyrosinase Assay . This protocol minimizes artifacts caused by the insolubility of lipophilic compounds like PFB-E.

Phase A: Reagent Preparation
  • Phosphate Buffer (PB): Prepare 0.1 M Sodium Phosphate buffer (pH 6.8). Crucial: Tyrosinase activity is pH-sensitive.

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (Sigma-Aldrich, T3824) in PB to a final activity of 1,000 Units/mL . Keep on ice.

  • Substrate Solution: Prepare 2.5 mM L-DOPA (L-3,4-dihydroxyphenylalanine) in PB. Protect from light (L-DOPA auto-oxidizes).

  • Inhibitor Stocks:

    • PFB-E: Dissolve in DMSO to 10 mM stock.

    • Kojic Acid: Dissolve in PB (or DMSO if comparing solvent effects) to 10 mM stock.

Phase B: Assay Workflow (96-Well Plate Format)
StepComponentVolume (µL)Notes
1Phosphate Buffer (pH 6.8)140Diluent.
2Inhibitor (PFB-E / Kojic)20Serial dilutions (e.g., 0.1 – 100 µM final). Maintain constant DMSO % (<2%).
3Tyrosinase Enzyme (1k U/mL)20Add before substrate to allow inhibitor binding.
4 Incubation (Pre-Read) -- Incubate at 25°C for 10 mins. Essential for equilibrium.
5L-DOPA Substrate (2.5 mM)20Initiates reaction. Final conc: 0.25 mM.
6 Measurement -- Kinetic Read: Absorbance at 475 nm (Dopachrome) every 30s for 15 mins.
Phase C: Data Analysis & Validation
  • Slope Calculation: Calculate the initial velocity (

    
    ) from the linear portion of the Absorbance vs. Time curve (0–5 mins).
    
  • Inhibition %:

    
    
    
    • 
      : Enzyme + Substrate + Solvent (no inhibitor).
      
    • 
      : Substrate + Solvent (no enzyme) – corrects for L-DOPA auto-oxidation.
      
  • IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Critical Technical Considerations

Solubility Artifacts (The "Crash-Out" Effect)

PFB-E is highly lipophilic. If the final DMSO concentration in the aqueous buffer is too low, or the compound concentration too high (>100 µM), it may precipitate.

  • Validation: Always run a "Turbidity Control" (Buffer + Inhibitor, no Enzyme) measuring absorbance at 600 nm . If OD600 increases, the compound has precipitated, invalidating the IC50.

Ester Hydrolysis

The phenyl ester bond in PFB-E is susceptible to hydrolysis by esterases or extreme pH.

  • In Cellulo Assays: When moving from enzymatic assays to cell-based assays (e.g., B16F10 melanoma cells), PFB-E may be metabolized into 2-[(4-fluorobenzyl)oxy]benzoic acid and phenol .

  • Control: Test the hydrolysis product (the free acid) separately to determine if PFB-E acts as a prodrug or the active species.

Structural Specificity (SAR)

The 4-fluorobenzyl group is a bioisostere of the benzyl group but with improved metabolic stability (blocking para-hydroxylation) and increased lipophilicity. This typically results in a 2–5x increase in potency over the non-fluorinated analog (Phenyl 2-(benzyloxy)benzoate).

References

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707–1723. Link

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link

  • Chen, Q.X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108–4112. (Standard protocol reference). Link

  • Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014, 1-28. Link

A Guide to Assessing the Reproducibility of Bioactivity Data for Phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. A novel compound's promising bioactivity in an initial study is only as valuable as its ability to be independently verified. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of reproducing the bioactivity data of a small molecule, using the hypothetical compound "phenyl 2-[(4-fluorobenzyl)oxy]benzoate" as a case study. We will delve into the essential considerations, experimental designs, and data analysis required to rigorously assess the reproducibility of published findings.

The Imperative of Reproducibility in Preclinical Research

The path from a promising "hit" compound to a viable drug candidate is fraught with challenges, and a significant contributor to costly late-stage failures is the lack of reproducibility in initial preclinical research. It is estimated that a substantial portion of preclinical research expenditure is spent on studies that are not reproducible, highlighting a critical need for robust validation of early-stage findings.[1] The ability to consistently reproduce bioactivity data instills confidence in a compound's therapeutic potential and justifies the significant investment required for further development.

Factors that can contribute to a lack of reproducibility are multifaceted and can range from the quality of reagents and the specific experimental conditions to the statistical analysis and reporting of the data.[2][3] Therefore, a systematic and well-documented approach to reproducing published bioactivity is paramount.

Deconstructing the Original Bioactivity Claim: A Necessary First Step

Before embarking on any laboratory work, a thorough analysis of the original publication detailing the bioactivity of "this compound" is essential. This initial deep dive will inform the entire reproducibility study.

Key Information to Extract from the Primary Literature:

  • Compound Characterization: What was the reported purity of the compound? How was its identity confirmed (e.g., NMR, mass spectrometry)? Were any specific isomers or salt forms used?

  • Biological Target and Assay System: What is the purported biological target of the compound? Was the assay biochemical (e.g., enzyme inhibition) or cell-based? If cell-based, what cell line was used, and what were the culture conditions?

  • Assay Principle and Readout: What is the underlying principle of the assay (e.g., fluorescence, luminescence, absorbance)? What specific endpoint was measured to determine bioactivity (e.g., IC50, EC50, % inhibition)?

  • Detailed Protocol: Are the experimental steps described in sufficient detail to be replicated? This includes reagent concentrations, incubation times, and the specific instrumentation used.

  • Controls: What positive and negative controls were included in the experiments?

  • Data Analysis: How was the raw data processed and analyzed? What statistical methods were employed?

A lack of clarity in any of these areas in the original publication can be a red flag and may necessitate direct communication with the original authors for clarification.

Designing the Reproducibility Study: A Step-by-Step Approach

Once the original study has been thoroughly dissected, a detailed experimental plan for the reproducibility study can be formulated. The goal is to replicate the original experimental conditions as closely as possible, while also incorporating rigorous quality control measures.

Workflow for Reproducibility Assessment

cluster_0 Phase 1: Preparation and QC cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis and Comparison A Source or Synthesize Compound B Independently Verify Structure and Purity (e.g., NMR, LC-MS) A->B E Replicate Primary Bioassay (as per original publication) B->E C Procure and Authenticate Cell Line (e.g., STR profiling) C->E D Prepare and QC Critical Reagents D->E F Include Appropriate Controls (Positive, Negative, Vehicle) E->F G Perform Dose-Response Experiment F->G H Execute Orthogonal Assay (if applicable) G->H I Process Raw Data J Calculate Bioactivity Metric (e.g., IC50, EC50) I->J K Statistically Compare with Original Data J->K L Conclusion on Reproducibility K->L

Caption: Workflow for assessing the reproducibility of bioactivity data.

Experimental Protocols

1. Compound Sourcing and Quality Control:

  • Procurement: Obtain "this compound" from a reputable commercial vendor or synthesize it in-house. It is crucial to use a different batch than the one used in the original study, if possible, to assess batch-to-batch variability.

  • Independent Verification: The identity and purity of the compound must be independently verified. This is a critical step, as even minor structural differences, such as incorrect isomers, can drastically alter bioactivity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.

  • Solubility and Stability: Determine the solubility of the compound in the assay buffer and the solvent used for stock solutions. Assess its stability under the storage and experimental conditions.

2. Cell Line Authentication and Culture:

  • Source: Obtain the specified cell line from a certified cell bank (e.g., ATCC) to ensure it is the correct line and free from contamination.[1]

  • Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of the human cell line.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly impact cellular responses.

  • Standardized Culture Conditions: Maintain consistent cell culture conditions, including the type of medium, serum concentration, and passage number, as these can all influence experimental outcomes.

3. Assay Replication and Validation:

  • Primary Assay Replication: Follow the protocol from the original publication as closely as possible. Pay meticulous attention to details such as cell seeding density, compound treatment duration, and reagent concentrations.

  • Orthogonal Assay: Whenever possible, use a different, independent assay to confirm the bioactivity. An orthogonal assay measures the same biological endpoint but uses a different technology or principle. This helps to rule out artifacts specific to the primary assay method.

Data Comparison and Interpretation: A Quantitative Approach

A direct comparison of the newly generated data with the original findings is the ultimate test of reproducibility. This comparison should be quantitative and statistically robust.

Table 1: Hypothetical Comparison of Bioactivity Data for this compound

ParameterOriginal StudyReproducibility StudyFold Difference
Primary Assay (IC50, µM) 1.2 ± 0.21.5 ± 0.31.25
Orthogonal Assay (EC50, µM) Not Reported1.8 ± 0.4N/A
Compound Purity (%) >98% (HPLC)99.5% (LC-MS)N/A
Cell Line Source In-houseATCCN/A

A commonly accepted criterion for reproducibility in early drug discovery is a less than three-fold difference in potency values (e.g., IC50, EC50) between studies. However, this can be context-dependent, and any significant discrepancies should be investigated further.

Decision Tree for Assessing Reproducibility

A Is the fold difference in potency < 3? B Bioactivity is Considered Reproducible A->B Yes C Bioactivity is NOT Considered Reproducible A->C No D Investigate Potential Sources of a Discrepancy C->D E Compound Quality (Purity, Isomer) D->E F Assay Conditions (Reagents, Cell Passage) D->F G Data Analysis Methods D->G

Caption: Decision tree for interpreting reproducibility results.

Conclusion: Upholding Scientific Rigor

The process of reproducing bioactivity data is a cornerstone of good scientific practice and is essential for building a solid foundation for any drug discovery program. By systematically deconstructing the original findings, meticulously planning and executing a validation study, and rigorously analyzing the comparative data, researchers can confidently assess the reproducibility of a compound's biological effects. This disciplined approach not only mitigates the risks of pursuing false leads but also strengthens the overall integrity and efficiency of the drug development pipeline.

References

  • Factors affecting test reproducibility among laboratories. [Link]

  • 4 Factors Affecting Data Reproducibility. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Phenyl 2-[(4-fluorobenzyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Status: Hazardous Chemical Waste (Halogenated / Organic) Primary Disposal Path: High-Temperature Incineration (with Acid Gas Scrubbing) Critical Prohibition: DO NOT dispose of via sanitary sewer (drain) or standard municipal trash.

Phenyl 2-[(4-fluorobenzyl)oxy]benzoate is a halogenated aromatic ester. Its disposal is governed by two critical chemical realities:

  • Fluorine Content: Upon combustion, it generates hydrogen fluoride (HF), necessitating incineration in facilities equipped with specific scrubbers.

  • Hydrolytic Instability: In the presence of water/moisture, the ester linkage hydrolyzes to release Phenol (highly toxic to aquatic life) and 4-fluorobenzoic acid derivatives .

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

PropertyData / DescriptionOperational Implication
Chemical Structure Aromatic Ester with FluorineRequires "Halogenated" waste stream segregation.
Physical State Solid (White/Off-white powder)Dust inhalation hazard; requires particulate control during transfer.
Solubility Lipophilic; Insoluble in waterWill not disperse in drains; accumulates in biolipids/sediment.
Reactivity Susceptible to Hydrolysis (Base/Acid catalyzed)Risk: Breakdown yields Phenol. Waste containers must be kept dry and neutral pH.
Toxicity Class Acute Tox. 4 (Oral), IrritantPPE (Nitrile gloves, eye protection) is mandatory.
The Mechanism of Hazard (Scientific Rationale)

As a Senior Scientist, I emphasize that the danger is not just the compound itself, but its degradation products. The ester bond is the "weak link." If disposed of improperly (e.g., landfilled or drained), environmental moisture cleaves the molecule:



Phenol is a protoplasmic poison and rapidly penetrates skin. Therefore, containment must ensure moisture exclusion .

Pre-Disposal Treatment: The Self-Validating System

Trustworthiness requires verification. Do not assume waste stability; prove it.

Before sealing any waste container, execute this 3-Point Verification Protocol :

  • Phase Check: Ensure the material is chemically compatible with the waste solvent stream. If the compound is dissolved in a non-halogenated solvent (e.g., Acetone), the entire mixture must now be re-classified as Halogenated Waste due to the fluorine atom on the solute.

  • pH Validation: Using a pH strip, verify the waste mixture is between pH 5-9.

    • Why? Extreme pH accelerates hydrolysis. If acidic/basic, neutralize carefully with Sodium Bicarbonate or Dilute Citric Acid before long-term storage to prevent pressure buildup from degradation byproducts.

  • Precipitate Inspection: If disposing of a "quenched" reaction mixture, check for solids. High concentrations of this benzoate may precipitate out of solution, potentially clogging waste drum bung holes. Filter solids if necessary and dispose of them as "Solid Hazardous Waste."

Disposal Workflow & Decision Matrix

Step-by-Step Protocol
Scenario A: Pure Solid Substance
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazard Checkboxes: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag. This alerts the incineration facility to use HF scrubbers.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag before placing it in the satellite accumulation area.

Scenario B: In Solution (Reaction Waste)
  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.

    • Note: Even if the solvent is Ethanol (non-halogenated), the presence of the fluorinated solute dictates the "Halogenated" classification for the whole container.

  • Closure: Cap tightly. Do not leave funnels in the carboy neck (prevents evaporation and moisture ingress).

Visual Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix SolidContainer Pack in Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid' Add: 'Contains Fluorine' SolidContainer->LabelSolid FinalSolid Disposal: High-Temp Incineration (Solid Stream) LabelSolid->FinalSolid HaloStream Classify as: HALOGENATED WASTE SolventCheck->HaloStream Regardless of Solvent FinalLiquid Disposal: Fuel Blending/Incineration (Halogenated Stream) HaloStream->FinalLiquid

Figure 1: Decision matrix for segregating this compound based on physical state. Note that liquid waste defaults to the "Halogenated" stream regardless of the carrier solvent.

Regulatory & Compliance Context

For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is required. While this specific compound is not individually "P-Listed" or "U-Listed," it is regulated under "Characteristic" and "Process" rules.

  • EPA Waste Code Assignment (Best Practice):

    • If the waste exhibits toxicity characteristic (via TCLP for Phenol release): D002 (if corrosive pH) or D001 (if in ignitable solvent).

    • F-List Applicability: If dissolved in spent halogenated solvents (e.g., DCM), use F002 .

    • Universal Rule: If unlisted, categorize as "Non-Regulated Hazardous Waste - Toxic" for manifest purposes, ensuring the chemical profile lists the Fluorine content.

Emergency Contingencies

Accidental Spill (Solid)
  • Isolate: Mark the area.

  • PPE: Wear N95 dust mask, nitrile gloves, and lab coat.

  • Clean-up: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The lipophilic nature means water alone is insufficient; soap is critical to remove the ester.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste. Office of Research Facilities. [Link]

  • PubChem. Phenyl benzoate (Parent Compound Structure/Safety Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.